N-(2-Aminoethyl)maleimide
Overview
Description
“N-(2-Aminoethyl)maleimide” is a thiol-reactive cross-linking agent . It has been used in the synthesis of maleimide-functionalized heparin hydrogels in the development of growth factor delivery systems and radiotracers for thiol-mediated protein labelling .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H8N2O2 . It has a molecular weight of 140.14 g/mol . The InChIKey of the compound is ODVRLSOMTXGTMX-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” is commonly used as a crosslinking agent to form covalent bonds between polymeric precursors . It is also used in bioconjugation strategies, allowing for the formation of robust bioconjugate linkages .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 140.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Maleimido Acids and Maleoyl Derivatives in Bioconjugation
N-(2-Aminoethyl)maleimide and its derivatives have significant applications in bioconjugation. Maleimido acids and maleoyl derivatives of peptides have been prepared, offering potential in the synthesis of a wide range of biochemical conjugates. Their reactivity towards thiol groups makes them suitable for this purpose (Keller & Rudinger, 1975).
Analysis of Cysteine-Containing Proteins
The compound has been used in the analysis of cysteine-containing proteins, utilizing derivatization techniques for thiol functionalities. This approach is valuable for determining the number of free thiol groups in proteins (Seiwert & Karst, 2007).
Covalent Modification and Stability in Antibody-Drug Conjugates (ADCs)
This compound-based compounds contribute to the stability of antibody-drug conjugates (ADCs). N-aryl maleimides, in particular, have shown improved stability in the bloodstream, maintaining high conjugation efficiency and reducing deconjugation rates in serum (Christie et al., 2015).
Protein Modification and Disulfide Bridging
In protein modification, maleimide motifs are employed for selective chemical modification of cysteine residues. They offer opportunities for reversible cysteine modification and disulfide bridging, expanding the scope of protein bioconjugation (Smith et al., 2010).
Electrochemical Properties in Peptide and Protein Labeling
This compound derivatives have been utilized to impart new electrochemical properties to peptides and proteins. This approach is significant for studying the electrochemical behavior of these biomolecules (di Gleria et al., 1996).
Fluorescent Cross-Linking Reagent
The compound has also been used as a fluorescent cross-linking reagent, particularly for studying the spatial proximity of sulfhydryl and amino groups in proteins. This application is vital for understanding protein structure and interactions (Wu & Yarbrough, 1976).
Photophysical Features in Drug Design
The maleimide moiety is incorporated in drug design, especially in photosensitizers. Maleimide-substituted porphyrins, for example, have been studied for their properties in light absorption and generation of reactive oxygen species, useful in cancer therapies (Ol’shevskaya et al., 2019).
C-H Alkenylation in Peptide Drugs
This compound derivatives are used in the C-H alkenylation of tryptophan and tryptophan-containing peptides. This method enables the decoration of maleimide on peptides, which is crucial in the synthesis of peptide drugs (Peng et al., 2020).
Advanced Drug Delivery Systems
Maleimide-modified liposomes have been developed for advanced drug delivery. The modification enhances drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity. This makes maleimide-modified liposomes a promising tool in drug delivery (Li & Takeoka, 2013).
Mechanism of Action
Target of Action
N-(2-Aminoethyl)maleimide, also known as 1-(2-aminoethyl)-1H-pyrrole-2,5-dione, is primarily a thiol-reactive cross-linking agent . It forms covalent bonds with thiol groups, which are abundant in cysteine residues of proteins . This makes proteins the primary targets of this compound.
Mode of Action
The compound interacts with its protein targets through a process known as maleimide-thiol coupling . This reaction involves the formation of a covalent bond between the maleimide group of the compound and the thiol group of a cysteine residue in the target protein . This interaction can lead to changes in the protein’s structure and function, depending on the specific protein and the site of modification .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific proteins it targets. Given its role as a cross-linking agent, it is likely to affect pathways involving protein-protein interactions . By cross-linking proteins, this compound can potentially alter protein complexes, disrupt protein functions, or modulate signal transduction pathways .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and to be able to penetrate cells to reach intracellular protein targets . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its formulation, route of administration, and the specific biological context .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins it targets and modifies. For example, if it targets and cross-links proteins involved in cell signaling, it could potentially alter signal transduction and affect cellular responses . If it targets structural proteins, it could potentially affect cellular architecture and mechanics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the conservation of the maleimide group, which is crucial for its reactivity towards thiols . Additionally, the presence of other reactive molecules in the environment could potentially compete with the compound for reaction with protein thiols, thereby influencing its efficacy .
Safety and Hazards
“N-(2-Aminoethyl)maleimide” is intended for R&D use only and is not intended for medicinal, household, or other uses . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
Biochemical Analysis
Biochemical Properties
N-(2-Aminoethyl)maleimide plays a significant role in biochemical reactions. It is utilized as a crosslinking agent to form covalent bonds between polymeric precursors . The compound interacts with enzymes, proteins, and other biomolecules, particularly those containing thiol groups . The nature of these interactions is covalent bonding, which is virtually irreversible .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a crosslinking agent. It influences cell function by enabling the formation of covalent bonds between biomolecules, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form covalent bonds with thiol-containing biomolecules . This binding interaction can lead to enzyme inhibition or activation and changes in gene expression. The compound’s maleimide group reacts with the thiol group in a virtually irreversible manner, forming a strong C-S bond .
Metabolic Pathways
This compound is involved in metabolic pathways related to the formation of covalent bonds with thiol-containing biomolecules It may interact with enzymes or cofactors involved in these pathways
properties
IUPAC Name |
1-(2-aminoethyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVRLSOMTXGTMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381135 | |
Record name | N-(2-Aminoethyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125923-10-6 | |
Record name | N-(2-Aminoethyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N-(2-Aminoethyl)maleimide (AEM) acts as a bifunctional crosslinking reagent. It primarily targets thiol groups (-SH), particularly those found on cysteine residues of proteins and peptides. The maleimide group undergoes a Michael addition reaction with the thiol, forming a stable thioether bond. [, , , , , ] This covalent conjugation allows for the attachment of various molecules, such as fluorescent probes, radiolabels, or other biomolecules to the target. [, , , , ]
ANone: * Molecular Formula: C6H8N2O2* Molecular Weight: 140.14 g/mol* Spectroscopic Data: While specific spectroscopic data wasn't provided in the abstracts, AEM is typically characterized using techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.
A: AEM plays a crucial role in radiolabeling biomolecules, especially for Positron Emission Tomography (PET) imaging. Studies demonstrate its use in labeling peptides like RGD (for targeting αvβ3 integrin) and exendin-4 (for targeting glucagon-like peptide 1 receptors in insulinomas). [, , ] The maleimide group in AEM readily reacts with thiolated peptides, enabling the attachment of radioisotopes like Fluorine-18 (18F). [, ] This allows researchers to track the biodistribution and target engagement of these radiolabeled peptides in vivo using PET imaging.
A: Annexin V is a protein known to bind to phosphatidylserine, a marker of apoptosis (programmed cell death). By conjugating AEM to Annexin V, researchers introduced a thiol-reactive site. [] This allowed them to label the modified Annexin V with 18F using a prosthetic group, creating a potential PET imaging agent for detecting apoptosis. []
A: While the abstracts don't directly explore the SAR of AEM, they highlight the importance of the maleimide group for thiol reactivity. Modifications to the amine group of AEM, such as the introduction of a fluorobenzoic acid moiety, are demonstrated in the synthesis of prosthetic groups for radiolabeling. [, ] These modifications aim to optimize the pharmacokinetics, target affinity, and imaging properties of the final radiotracers.
A: The abstracts acknowledge the susceptibility of AEM to hydrolysis. [] To mitigate this, reactions involving AEM are often optimized for speed and efficiency. Additionally, formulations might utilize strategies to control pH and minimize the presence of water until necessary, particularly for storage.
ANone: While the provided abstracts don't delve into specific safety data, AEM is generally handled with caution as it can be a skin and eye irritant. Standard laboratory safety procedures, including the use of personal protective equipment, are crucial when working with AEM.
A: One study utilizes AEM to conjugate a cyclic arginine-glycine-aspartic acid (cRGD) peptide to drug-loaded extracellular vesicles (EVs). [] The cRGD peptide targets αvβ3 integrin receptors overexpressed in tumor cells, leading to selective uptake of the drug-loaded EVs by the tumor. [] This demonstrates AEM's utility in constructing targeted drug delivery platforms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.